4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester
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Overview
Description
4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves the borylation of aryl halides. One common method is the palladium-catalyzed coupling of 4-bromo-3-fluoro-2-methylphenyl halide with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes and advanced catalytic systems are often employed to enhance yield and efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as OLEDs and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenylboronic acid pinacol ester
- 4-Bromo-2-methylphenylboronic acid pinacol ester
- 3-Fluoro-2-methylphenylboronic acid pinacol ester
Uniqueness
4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and selectivity in coupling reactions. The methyl group further influences its electronic properties, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-(4-bromo-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAAEKXORCXRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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